molecular formula C9H10FN3 B6150907 (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 1250880-42-2

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No.: B6150907
CAS No.: 1250880-42-2
M. Wt: 179.2
InChI Key:
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Description

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 2nd position of the benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-1-methylbenzimidazole.

    Methylation: The methyl group is introduced at the 1st position through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzodiazoles with different functional groups.

Scientific Research Applications

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,3-benzodiazol-2-yl)methanamine: Lacks the fluorine atom at the 6th position.

    6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine: Contains a chlorine atom instead of fluorine.

    6-fluoro-1H-1,3-benzodiazol-2-yl)methanamine: Lacks the methyl group at the 1st position.

Uniqueness

The presence of the fluorine atom at the 6th position and the methyl group at the 1st position makes (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine unique. These substituents enhance the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1250880-42-2

Molecular Formula

C9H10FN3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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